Cas no 1214384-90-3 (2,5-Bis(2-fluorophenyl)isonicotinic acid)
2,5-Bis(2-fluorophenyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-bis(2-fluorophenyl)isonicotinic acid
- 2,5-Bis(2-fluorophenyl)isonicotinic acid
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- Inchi: 1S/C18H11F2NO2/c19-15-7-3-1-5-11(15)14-10-21-17(9-13(14)18(22)23)12-6-2-4-8-16(12)20/h1-10H,(H,22,23)
- InChI Key: KJCZWEABPXLJEJ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=CN=C(C2C=CC=CC=2F)C=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 420
- XLogP3: 3.9
- Topological Polar Surface Area: 50.2
2,5-Bis(2-fluorophenyl)isonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020215-250mg |
2,5-Bis(2-fluorophenyl)isonicotinic acid |
1214384-90-3 | 97% | 250mg |
$734.40 | 2023-09-04 | |
| Alichem | A025020215-500mg |
2,5-Bis(2-fluorophenyl)isonicotinic acid |
1214384-90-3 | 97% | 500mg |
$970.20 | 2023-09-04 | |
| Alichem | A025020215-1g |
2,5-Bis(2-fluorophenyl)isonicotinic acid |
1214384-90-3 | 97% | 1g |
$1646.40 | 2023-09-04 |
2,5-Bis(2-fluorophenyl)isonicotinic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2,5-Bis(2-fluorophenyl)isonicotinic acid
Recent Advances in the Study of 2,5-Bis(2-fluorophenyl)isonicotinic acid (CAS: 1214384-90-3)
2,5-Bis(2-fluorophenyl)isonicotinic acid (CAS: 1214384-90-3) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This heterocyclic carboxylic acid derivative, characterized by its unique fluorinated biphenyl structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel pharmacologically active compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Structural analysis of 1214384-90-3 reveals that the presence of two ortho-fluorine atoms on the phenyl rings contributes to enhanced metabolic stability and improved binding affinity to biological targets. Computational modeling studies published in 2023 demonstrate that these fluorine atoms create favorable electrostatic interactions with key amino acid residues in target proteins, particularly in ATP-binding pockets of various kinases. This molecular feature has made 2,5-Bis(2-fluorophenyl)isonicotinic acid a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
Recent synthetic methodologies have improved the production efficiency of 1214384-90-3, with a 2024 publication in the Journal of Medicinal Chemistry reporting a novel palladium-catalyzed coupling approach that achieves >85% yield with excellent purity. This advancement has facilitated more extensive biological evaluation of derivatives based on this core structure. Current research indicates that modifications at the isonicotinic acid moiety can significantly alter the compound's pharmacological profile, opening new avenues for targeted drug development.
In pharmacological studies, 2,5-Bis(2-fluorophenyl)isonicotinic acid derivatives have demonstrated selective inhibition of p38 MAP kinase in nanomolar ranges (IC50 = 12-45 nM), as reported in recent preclinical trials. The compound's ability to modulate inflammatory pathways while maintaining favorable pharmacokinetic properties has positioned it as a lead candidate for treating autoimmune disorders. Ongoing phase I clinical trials are evaluating its safety profile in human subjects, with preliminary data suggesting good oral bioavailability and manageable side effects.
The future research directions for 1214384-90-3 include exploration of its potential in combination therapies and further optimization of its physicochemical properties. Recent patent filings indicate growing commercial interest in this compound class, particularly for oncology and neurodegenerative disease applications. As research progresses, 2,5-Bis(2-fluorophenyl)isonicotinic acid continues to demonstrate its versatility as a privileged structure in medicinal chemistry, offering multiple opportunities for therapeutic innovation.
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